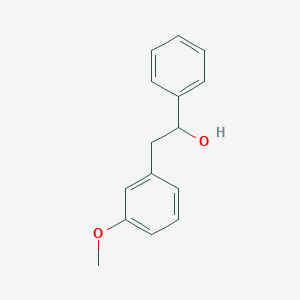

2-(3-Methoxyphenyl)-1-phenylethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Methoxyphenyl)-1-phenylethan-1-ol, also known as MDPV, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to the natural stimulant cathinone, which is found in the khat plant. MDPV has been identified as a potent stimulant and has been associated with a range of physiological and psychological effects.

科学的研究の応用

1. Catalytic Hydrogenation and Isomerization Processes

- The compound has been studied in the context of catalytic hydrogenation with cationic rhodium complexes. It's involved in producing but-2-enal, but-2-en-1-ol, and but-3-en-1-ol through isomerization via selective abnormal fission of the epoxide ring. This shows its potential in facilitating specific chemical transformations in organic synthesis (Fujitsu et al., 1982).

2. Role in Elimination Reactions

- The compound undergoes dehydrochlorination in acetonitrile, leading to the formation of trans-p-methoxy stilbene. This reaction showcases its utility in elimination processes, which can be essential in organic synthesis and the production of various organic compounds (Kumar & Balachandran, 2006).

3. Involvement in Radical Cation Reactions

- A study of the compound's radical cation in acidic aqueous solution revealed insights into its reactivity, specifically in C–H deprotonation. This research contributes to understanding the molecular behavior of radical cations, which is crucial in fields like organic electronics and photochemistry (Bellanova et al., 2002).

4. Synthesis of Novel Compounds

- Research has shown its involvement in the synthesis of new compounds like the racemic secondary alcohol with an asymmetric carbon. This demonstrates its application in the field of synthetic organic chemistry, contributing to the development of new molecular structures (Wurfer & Badea, 2021).

特性

IUPAC Name |

2-(3-methoxyphenyl)-1-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10,15-16H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRARTRWKLFGES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenyl)-1-phenylethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2413140.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)methanone;hydrochloride](/img/structure/B2413146.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)

![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)